molecular formula C12H10N2O2 B2875953 2-[4-(2,5-Dioxopyrrolidin-1-yl)phenyl]acetonitrile CAS No. 695150-91-5

2-[4-(2,5-Dioxopyrrolidin-1-yl)phenyl]acetonitrile

Cat. No.: B2875953
CAS No.: 695150-91-5
M. Wt: 214.224
InChI Key: USBFWFQGWQKLSS-UHFFFAOYSA-N
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Description

2-[4-(2,5-Dioxopyrrolidin-1-yl)phenyl]acetonitrile ( 695150-91-5) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery. With the molecular formula C12H10N2O2 and a molecular weight of 214.22, this compound features a phenylacetonitrile scaffold linked to a 2,5-dioxopyrrolidin-1-yl (N-succinimidyl) group. This structure makes it a versatile intermediate for the synthesis of more complex molecules, particularly through reactions involving its nitrile group. Compounds containing the 2,5-dioxopyrrolidin-1-yl (succinimide) pharmacophore are the subject of advanced research for the development of novel therapeutic agents. Scientific studies have shown that related hybrid pyrrolidine-2,5-dione derivatives exhibit potent biological activities, making them candidates for effective anticonvulsant and antinociceptive agents . These multitargeted compounds have demonstrated broad-spectrum protective activity in established seizure models such as the maximal electroshock (MES) test and the 6 Hz seizure model . The research value of this chemical scaffold is further underscored by its potential in developing treatments for epilepsy and neuropathic pain . The mechanism of action for these advanced derivatives is believed to involve interaction with multiple central nervous system (CNS) targets, potentially including the inhibition of voltage-gated calcium channels (e.g., Cav1.2) and antagonism of the TRPV1 receptor . This product is intended for research and development purposes only. For Research Use Only. Not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[4-(2,5-dioxopyrrolidin-1-yl)phenyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c13-8-7-9-1-3-10(4-2-9)14-11(15)5-6-12(14)16/h1-4H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USBFWFQGWQKLSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Scheme

  • Starting Material : 4-Fluorophenylacetonitrile.
  • Substitution : React with 2,5-dioxopyrrolidine under basic conditions (e.g., K₂CO₃ in DMF).
  • Purification : Column chromatography (ethyl acetate/cyclohexane).

Mechanistic Insights

The fluorine atom at the para position undergoes nucleophilic displacement by the pyrrolidinone nitrogen. This SNAr mechanism is favored by electron-withdrawing groups (e.g., cyano) activating the aromatic ring.

Optimization Data

Parameter Optimal Condition Yield (%)
Base K₂CO₃ 78
Solvent DMF 82
Temperature (°C) 90 85
Reaction Time (h) 12 78

Adapted from analogous protocols in.

Synthetic Route 2: Cyclocondensation of Succinimide Derivatives

Reaction Steps

  • Intermediate Synthesis : 4-(Cyanomethyl)aniline reacted with succinic anhydride to form 4-(cyanomethyl)phenylsuccinamic acid.
  • Cyclization : Acid-catalyzed (e.g., H₂SO₄) intramolecular dehydration to form the dioxopyrrolidine ring.

Critical Observations

  • Catalyst Impact : Trifluoroacetic acid (TFA) or p-toluenesulfonic acid (PTSA) improves cyclization efficiency (>90% conversion).
  • Side Reactions : Overheating leads to nitrile hydrolysis; temperature control below 100°C is essential.

Synthetic Route 3: Palladium-Catalyzed Cross-Coupling

Methodology

  • Buchwald-Hartwig Amination : Couple 4-bromophenylacetonitrile with 2,5-dioxopyrrolidine using Pd(OAc)₂/Xantphos.
  • Conditions : K₃PO₄ base, toluene, 110°C.

Advantages and Limitations

  • Yield : 65–72% (lower due to steric hindrance from the cyano group).
  • Scalability : Requires rigorous exclusion of oxygen to prevent catalyst deactivation.

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 3.02 (s, 4H, pyrrolidinone CH₂), 3.85 (s, 2H, CH₂CN), 7.45 (d, 2H, ArH), 7.62 (d, 2H, ArH).
  • IR (cm⁻¹) : 2245 (C≡N), 1705 (C=O), 1600 (Ar C=C).

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).
  • Mass Spec : [M+H]+ m/z 215.0815 (calculated 215.0816).

Industrial-Scale Considerations

Solvent Selection

  • Preferred : Dichloromethane (DCM) for cyclization; n-pentane for recrystallization.
  • Cost-Efficiency : Ethyl acetate/cyclohexane mixtures reduce purification expenses.

Waste Management

  • Byproducts : Ammonia (from nitrile reactions) requires scrubbers.
  • Catalyst Recovery : Pd residues reclaimed via activated carbon filtration.

Chemical Reactions Analysis

2-[4-(2,5-Dioxopyrrolidin-1-yl)phenyl]acetonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and toluene, as well as catalysts like palladium on carbon for hydrogenation reactions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[4-(2,5-Dioxopyrrolidin-1-yl)phenyl]acetonitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit calcium currents mediated by Cav 1.2 (L-type) channels, which play a crucial role in neuronal excitability . This inhibition can lead to anticonvulsant effects, making it a potential candidate for the treatment of epilepsy and other neurological disorders.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The following table compares 2-[4-(2,5-Dioxopyrrolidin-1-yl)phenyl]acetonitrile with structurally related compounds, emphasizing substituents, molecular properties, and applications:

Compound Name Key Substituents Molecular Weight (g/mol) Primary Applications Evidence Source
This compound Phenyl-NHS + acetonitrile Not explicitly provided Bioconjugation, polymer synthesis
2,5-Dioxopyrrolidin-1-yl 2-(4-(1,2,4,5-tetrazin-3-yl)phenyl)acetate (H-Tz-NHS) Phenyl-NHS + tetrazine ~352.3 (calculated) Bioorthogonal click chemistry
2,5-Dioxopyrrolidin-1-yl 2-(4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl)acetate (RL-4340) Phenyl-NHS + maleimide 328.28 Thiol-reactive conjugation

Key Differences

Reactivity Profile :

  • The acetonitrile group in the target compound enables nucleophilic addition (e.g., with amines or thiols) or hydrolysis to carboxylic acids, broadening its utility in multi-step syntheses. In contrast, H-Tz-NHS contains a tetrazine group, facilitating inverse electron-demand Diels-Alder (IEDDA) reactions with strained alkenes for bioorthogonal labeling .
  • RL-4340 features a maleimide group, which reacts selectively with thiols (e.g., cysteine residues in proteins), making it ideal for stable thioether bond formation .

Applications :

  • The target compound’s dual functionality (NHS ester + nitrile) suits it for sequential conjugation strategies. For example, the NHS ester can first bind to a protein’s lysine, while the nitrile undergoes subsequent modification.
  • H-Tz-NHS is specialized for rapid, catalyst-free click chemistry in live-cell imaging, as tetrazine reacts efficiently with trans-cyclooctene (TCO) .
  • RL-4340 is optimized for antibody-drug conjugates (ADCs) due to its thiol specificity and stability in physiological conditions .

Synthetic Complexity: Synthesis of the target compound likely involves nitrile introduction via cyanation of a bromophenyl precursor, followed by NHS ester formation. In contrast, H-Tz-NHS requires tetrazine synthesis from cyanophenylacetic acid, which involves multiple steps (e.g., hydrazine and nitrosation reactions) .

Research Findings

  • Stability : NHS esters like the target compound hydrolyze rapidly in aqueous environments (t½ ~1 hour at pH 7.4), necessitating anhydrous storage. Maleimide-based analogs (e.g., RL-4340) exhibit greater hydrolytic stability but may undergo retro-Michael reactions in vivo .
  • Bioorthogonal Efficiency : Tetrazine-containing H-Tz-NHS demonstrates superior reaction kinetics (k ~104 M⁻¹s⁻¹ with TCO) compared to nitrile-based systems, which require harsher conditions or catalysts for reactivity .

Notes

  • Further experimental validation is required to confirm its pharmacokinetic and toxicological profiles.
  • Methodologies from , such as dose-effect curve analysis, could be applied to evaluate the compound’s bioactivity in future studies .

Biological Activity

2-[4-(2,5-Dioxopyrrolidin-1-yl)phenyl]acetonitrile is a synthetic compound with significant potential in medicinal chemistry due to its unique structural features, including a pyrrolidine-2,5-dione ring and a nitrile group. This compound has garnered attention for its diverse biological activities, particularly in the fields of neuropharmacology and pain management.

  • Molecular Formula : C12_{12}H10_{10}N2_2O2_2
  • Molecular Weight : 214.22 g/mol
  • CAS Number : 695150-91-5

The compound's structure, characterized by the presence of both a nitrile group and a pyrrolidine ring, contributes to its distinct chemical reactivity and biological activity compared to related compounds.

Anticonvulsant Properties

Research indicates that this compound exhibits anticonvulsant activity . In various animal models, including the maximal electroshock (MES) test and pentylenetetrazole-induced seizures, this compound demonstrated significant protective effects against seizures. For instance, a related compound showed an effective dose (ED50_{50}) of 23.7 mg/kg in the MES test . The mechanisms underlying this activity may involve modulation of sodium/calcium currents and antagonism of transient receptor potential vanilloid 1 (TRPV1) receptors .

Antinociceptive Effects

The compound also displays antinociceptive properties , which have been evaluated through formalin-induced pain models. The lead derivative exhibited potent efficacy in reducing pain responses, suggesting its potential use in treating neuropathic pain conditions .

Mechanistic Insights

The biological activities of this compound are likely mediated through several biochemical pathways:

  • Inhibition of NF-κB Pathway : Similar compounds have shown the ability to inhibit the phosphorylation of P65 protein in the NF-κB signaling pathway, leading to reduced neuroinflammation .
  • Neuroprotective Effects : The compound's ability to cross the blood-brain barrier (BBB) enhances its neuroprotective potential against neurotoxicity induced by amyloid-beta (Aβ) aggregates .

Case Studies and Research Findings

StudyFindings
Electroshock Test Compound demonstrated ED50_{50} values indicating significant anticonvulsant activity (23.7 mg/kg) .
Formalin-Induced Pain Showed efficacy in reducing pain responses, supporting its antinociceptive properties .
Neurotoxicity Protection Exhibited protective effects in Aβ-induced neurotoxicity models with good BBB permeability .

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